3-[(3-Nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine
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Overview
Description
3-(3-Nitrobenzenesulfonyl)-2-phenyl-1,3-thiazolidine is an organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a nitrobenzenesulfonyl group and a phenyl group attached to the thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-nitrobenzenesulfonyl)-2-phenyl-1,3-thiazolidine typically involves the reaction of 3-nitrobenzenesulfonyl chloride with 2-phenyl-1,3-thiazolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 3-(3-nitrobenzenesulfonyl)-2-phenyl-1,3-thiazolidine can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: Formation of 3-(3-aminobenzenesulfonyl)-2-phenyl-1,3-thiazolidine.
Substitution: Formation of various substituted thiazolidines depending on the nucleophile used.
Scientific Research Applications
3-(3-Nitrobenzenesulfonyl)-2-phenyl-1,3-thiazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-nitrobenzenesulfonyl)-2-phenyl-1,3-thiazolidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in covalent bonding with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
3-Nitrobenzenesulfonyl chloride: A precursor in the synthesis of 3-(3-nitrobenzenesulfonyl)-2-phenyl-1,3-thiazolidine.
2-Phenyl-1,3-thiazolidine: The core structure of the compound without the nitrobenzenesulfonyl group.
Uniqueness: 3-(3-Nitrobenzenesulfonyl)-2-phenyl-1,3-thiazolidine is unique due to the presence of both the nitrobenzenesulfonyl and phenyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H14N2O4S2 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-(3-nitrophenyl)sulfonyl-2-phenyl-1,3-thiazolidine |
InChI |
InChI=1S/C15H14N2O4S2/c18-17(19)13-7-4-8-14(11-13)23(20,21)16-9-10-22-15(16)12-5-2-1-3-6-12/h1-8,11,15H,9-10H2 |
InChI Key |
PSSSVNMXKVUISK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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